Clevudine, chemically known as 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine or L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluridine) [, , ], is a synthetic pyrimidine nucleoside analogue [, ]. It is classified as an antiviral agent, specifically a hepatitis B virus (HBV) polymerase inhibitor [, , ]. Clevudine is distinguished from other antiviral agents by its sustained suppression of HBV DNA for several months after cessation of therapy []. This characteristic is attributed to its unique activation pathway, long half-life, and ability to significantly reduce covalently closed circular DNA (cccDNA) in animal models [].
One method for the synthesis of Clevudine starts with 2-deoxy-2-fluoro-D-galactopyranose []. Key steps in this synthesis involve an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold []. This method is considered a protecting-group-free synthesis, offering a shorter and higher-yielding route to Clevudine [].
Clevudine exists in three polymorphic forms: Form 1, Form 2, and Form 3 []. All three forms crystallize in the monoclinic space group P21 but differ in the number of molecules per unit cell: Form 1 has 4, Form 2 has 2, and Form 3 has 8 []. Extensive hydrogen bonding is observed in all three forms, leading to stacked layers in Forms 1 and 3, while Form 2 exhibits close-packed columns of Clevudine molecules [].
Clevudine triphosphate, the active metabolite, acts as a noncompetitive, non-chain-terminating inhibitor of HBV polymerase [, ]. Unlike traditional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that primarily target DNA synthesis, Clevudine triphosphate inhibits multiple steps of the HBV intracellular life cycle [, ]. It achieves this by binding to and distorting the HBV polymerase active site, thereby inhibiting both protein priming and DNA synthesis []. This unique mechanism of action contributes to its potent and prolonged HBV suppression [, ].
Clevudine exhibits a long half-life, contributing to its sustained antiviral effect [, ]. Form 2 is identified as the most thermodynamically stable polymorph below approximately 175 °C []. Aqueous solubility studies provide insights into the different polymorphic forms' behavior, which can influence its bioavailability and formulation [].
Clevudine has been extensively studied for its potent antiviral activity against HBV [, , , , , , , , , , , , , , , , , , , , ]. In vitro and in vivo studies, primarily using the woodchuck hepatitis virus (WHV) model, have demonstrated Clevudine's ability to suppress viral replication, reduce hepatic viral nucleic acids and antigens, and inhibit the progression of chronic hepatitis [, , , , , ]. Research also highlights the potential synergistic effects of Clevudine combined with vaccination in enhancing antiviral responses and delaying the onset of hepatocellular carcinoma in the WHV model []. Furthermore, molecular docking simulations suggest that Clevudine might have inhibitory potential against SARS-CoV-2 by targeting the host receptor angiotensin-converting enzyme 2 (ACE2) and the main protease of the virus [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9